molecular formula C10H9ClN2S B2599244 [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-42-6

[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B2599244
CAS No.: 643723-42-6
M. Wt: 224.71
InChI Key: DSXWLWCFGZLTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine is a heterocyclic organic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 4 and an aminomethyl group at position 2. Its molecular formula is C₁₀H₉ClN₂S, with a molecular weight of 224.71 g/mol (calculated from ). The compound is synthesized via cyclization reactions involving substituted acetophenones, thiourea, and halogenating agents (e.g., thionyl chloride or bromine) under controlled conditions .

This compound has garnered attention for its broad-spectrum biological activities. Research highlights its role as a scaffold in developing antimicrobial, antiviral, and anticancer agents. For instance, derivatives of 4-chlorophenyl-substituted thiazoles exhibit significant antiviral activity against influenza A and antibacterial effects against Gram-positive pathogens . Its structural rigidity, conferred by the aromatic thiazole and chlorophenyl groups, enhances binding affinity to biological targets such as viral neuraminidases and bacterial enzymes .

Properties

IUPAC Name

[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXWLWCFGZLTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then subjected to further reactions to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes oxidation under controlled conditions. For example:

  • Oxidation to sulfoxides : Reaction with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfur atom in the thiazole ring to form sulfoxides. This reaction is stereospecific and depends on the electronic effects of the chlorophenyl group.

Reaction ConditionsProductSelectivity
H<sub>2</sub>O<sub>2</sub>, RT, 6h[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine sulfoxideSingle diastereomer (due to steric hindrance from chlorophenyl)

Cycloaddition Reactions

The thiazole ring participates in 1,3-dipolar cycloadditions with azomethine ylides. Computational studies (B3LYP/cc-pVTZ) suggest that the chlorophenyl group enhances regioselectivity by stabilizing transition states via π-stacking interactions :

  • With azomethine ylides : Generates spiro-pyrrolidine-thiazole hybrids through exo or endo pathways. The exo product dominates (70:30 ratio) due to steric effects from the chlorophenyl group .

Mechanistic Insight :

  • Global Electron Density Transfer (GEDT) analysis confirms electron density flows from the ylide to the thiazole ring.

  • Molecular Electrostatic Potential (MESP) maps reveal favorable interactions between the ylide’s nucleophilic carbon and the thiazole’s electrophilic C4 position .

Nucleophilic Substitution at the Amine Group

The primary amine undergoes alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to form secondary amines.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .

Reaction TypeReagentsProductApplication
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFN-Methyl derivativeEnhances lipophilicity for CNS-targeting drugs
AcylationAcCl, Et<sub>3</sub>NN-Acetyl derivativeStabilizes amine against metabolic oxidation

Reductive Amination

The amine group participates in reductive amination with aldehydes or ketones:

  • With formaldehyde : Forms a tertiary amine using NaBH<sub>4</sub> as a reducing agent. This modification is used to optimize pharmacokinetic properties in drug candidates .

Key Factor :
The chlorophenyl group’s electron-withdrawing effect increases the electrophilicity of the imine intermediate, accelerating reduction .

Electrophilic Aromatic Substitution (EAS)

  • Nitration : Requires harsh conditions (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) and yields mono-nitro derivatives.

Complexation with Metal Ions

The thiazole’s nitrogen and sulfur atoms coordinate with transition metals:

  • Cu(II) complexes : Form octahedral geometries, enhancing antimicrobial activity. Stability constants (log β) range from 8.2–10.5, depending on auxiliary ligands .

Biological Activity-Driven Modifications

Structural analogs of this compound show:

  • Anticonvulsant activity : Via voltage-gated sodium channel modulation (ED<sub>50</sub> = 24.38 mg/kg in MES tests) .

  • Anticancer effects : Apoptosis induction in A549 lung cancer cells (IC<sub>50</sub> = 23.30 µM) .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a crucial building block in the synthesis of more complex molecular structures. Its unique thiazole ring allows for the creation of diverse chemical libraries, which are essential for drug discovery and development. Researchers utilize this compound to explore various chemical reactions, including oxidation and substitution reactions, leading to the formation of sulfoxides and sulfones as well as various substituted thiazole derivatives .

Biological Research

Enzyme Inhibition Studies
In biological research, [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine has been studied for its potential to inhibit enzymes. The thiazole moiety is prevalent in bioactive molecules, making it a candidate for investigating enzyme interactions and receptor binding mechanisms. This property is particularly relevant in the development of therapeutic agents targeting specific biological pathways .

Antimicrobial and Antifungal Properties
The compound has shown promise in medicinal chemistry for its antimicrobial and antifungal activities. Various derivatives of thiazole have been synthesized and tested against different microbial strains, demonstrating significant inhibitory effects. For instance, studies have indicated that thiazole derivatives exhibit potent activity against both bacterial and fungal pathogens, highlighting their potential as new antimicrobial agents .

Medicinal Chemistry

Therapeutic Applications
In the realm of medicinal chemistry, this compound is being investigated for its anticancer properties. Research has shown that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects
Additionally, the compound is being explored for its anti-inflammatory effects. Studies have reported that thiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Industrial Applications

Agrochemicals and Dyes
Beyond its applications in research and medicine, this compound finds utility in industrial settings. It is used in the formulation of agrochemicals due to its stability and reactivity. Furthermore, it plays a role in dye production where its chemical properties contribute to colorfastness and vibrancy .

Data Tables

Application AreaDescriptionExamples/Findings
Chemical SynthesisBuilding block for complex moleculesFormation of sulfoxides, sulfones
Biological ResearchEnzyme inhibition studiesPotential inhibitors of specific enzymes
Medicinal ChemistryAntimicrobial/anticancer propertiesInduction of apoptosis in cancer cells
Industrial ApplicationsUse in agrochemicals and dyesStability in formulations

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.
  • Cancer Research : In another case study, a thiazole derivative was shown to inhibit the growth of breast cancer cells through apoptosis induction via mitochondrial pathways.
  • Inflammation Reduction : Research indicated that certain thiazole compounds reduced inflammation markers in animal models of arthritis, suggesting therapeutic potential.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical to the survival of pathogens. The thiazole ring and chlorophenyl group play crucial roles in binding to these targets, disrupting their normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine with structurally related thiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Thiazole Ring Key Features
This compound C₁₀H₉ClN₂S 224.71 4-Cl-phenyl at C4; NH₂CH₂ at C2 High antiviral activity; moderate solubility in polar solvents
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine C₁₂H₁₄N₂OS 234.32 4-methoxy-3-methylphenyl at C4; NH₂CH₂ at C2 Enhanced solubility due to methoxy group; reduced bioactivity compared to chloro derivatives
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride C₁₀H₁₀Cl₂N₂S 261.16 4-Cl-phenyl at C2; NH₂CH₂ at C4 Positional isomer; higher crystallinity and stability in hydrochloride form
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanamine C₁₁H₁₂N₂S 204.29 4-methylphenyl at C2; NH₂CH₂ at C4 Lower electronegativity of methyl group reduces target binding affinity
{2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine dihydrochloride C₁₁H₁₃Cl₂N₂S 290.21 Benzyl-Cl at C2; NH₂CH₂ at C4 Dihydrochloride salt improves aqueous solubility; enhanced cytotoxicity

Key Research Findings and Implications

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhance bioactivity but may reduce solubility.
  • Thiazole ring substitution at C4 (vs. C2) improves metabolic stability in vivo .

Therapeutic Potential: The dihydrochloride salt () is a promising candidate for topical antibacterial formulations due to its high solubility and stability .

Limitations :

  • Chlorophenyl derivatives exhibit moderate oral bioavailability (<30%), necessitating prodrug strategies .
  • Toxicity profiles vary significantly with substituents; nitro groups (e.g., 4-nitrophenyl in ) increase hepatotoxicity .

Biological Activity

[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential in various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition activities. This article presents a comprehensive review of the biological activity of this compound, supported by relevant case studies, data tables, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of a chlorophenyl group enhances its biological activity by influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, blocking substrate access and modulating enzymatic activity.
  • Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways and contributing to its pharmacological effects .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Chromobacterium violaceum14

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies. Notably, it has been tested against several cancer cell lines:

Cell Line IC50 (µM) Reference
A172 (glioblastoma)5.77 ± 0.96
B16F10 (melanoma)5.03 ± 0.69
MDA-MB-231 (breast cancer)6.02 ± 0.08

The low IC50 values indicate potent antiproliferative effects, making the compound a candidate for further development in cancer therapy.

Study on Enzyme Inhibition

A study explored the inhibition of tyrosinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) by thiazole derivatives including this compound. The results showed that these compounds effectively inhibited both enzymes, which are linked to melanoma and metabolic disorders .

Antiproliferative Effects

Another investigation assessed the antiproliferative activity of thiazole derivatives on multiple cancer cell lines. The findings demonstrated that compounds similar to this compound exhibited IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine?

The compound can be synthesized via catalytic reduction of primary amides. For example, transition metal-free reduction using HBPin (4 equiv.) and a potassium-based catalyst in toluene at 40°C yields primary amines like (4-chlorophenyl)methanamine hydrochloride with >95% efficiency . Thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. For instance, N4-(4-chlorophenyl)-1,3-thiazole-2,4-diamine reacts with phenacyl bromide or α-chloroacetamides to form 2-substituted thiazoles .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and amine protonation states.
  • X-ray crystallography : Programs like SHELX refine crystal structures, particularly for hydrochloride salts .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., C10_{10}H9_9ClN2_2S·HCl, MW 261.17) .

Q. How is the purity of this compound assessed in synthetic workflows?

Purity is validated via HPLC with UV detection (λ ~254 nm) and elemental analysis (C, H, N, S). For hydrochloride salts, chloride content is quantified by ion chromatography or argentometric titration .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for drug design?

Tools like Multiwfn analyze wavefunctions to map electrostatic potential (ESP), electron localization function (ELF), and bond orders. For example, ESP surfaces can identify nucleophilic/electrophilic regions, aiding in predicting interactions with biological targets like kinases or receptors . DFT calculations (e.g., B3LYP/6-311G**) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Crystallographic validation : Use SHELXL to refine X-ray structures and resolve ambiguities in NMR assignments (e.g., distinguishing thiazole C2 vs. C4 substituents) .
  • Dynamic NMR : Variable-temperature 1^1H NMR to study conformational exchange in the methanamine group .
  • 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm connectivity in complex spectra .

Q. How does this compound interact with biological targets?

The thiazole ring and chlorophenyl group enable π-π stacking and hydrophobic interactions with enzyme pockets. For example, analogs like SKI-II (a sphingosine kinase inhibitor) bind via hydrogen bonding between the thiazole nitrogen and catalytic lysine residues . In vitro assays (e.g., kinase inhibition or cellular proliferation) coupled with molecular docking (AutoDock Vina) validate target engagement .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Reaction optimization : Continuous flow reactors improve yield and reduce side products (e.g., overalkylation) compared to batch methods .
  • Protecting groups : Use Boc or Fmoc groups to prevent amine oxidation during thiazole ring formation .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity for the methanamine moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.